molecular formula C14H17FN4O2 B2396577 N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1796951-01-3

N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2396577
CAS No.: 1796951-01-3
M. Wt: 292.314
InChI Key: ZAPVBYVFFGLVAF-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole carboxamide derivative characterized by a 2-fluorophenyl group, a methoxypropyl chain, and a methyl-substituted triazole core. Its structure combines hydrophobic (fluorophenyl), polar (methoxy), and hydrogen-bonding (carboxamide) moieties, making it a candidate for diverse biological interactions. The 1,2,3-triazole ring, a stable heterocycle, enhances metabolic stability and facilitates π-π stacking in target binding .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2/c1-14(21-3,10-6-4-5-7-11(10)15)9-16-13(20)12-8-19(2)18-17-12/h4-8H,9H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPVBYVFFGLVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine to form an imine intermediate. This intermediate is then subjected to cyclization with an azide compound to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its antiproliferative effects against various cancer cell lines. Studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against leukemia and solid tumor cell lines. For instance, research indicates that triazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2/caspase pathway .

Mechanism of Action
The mechanism of action typically involves the inhibition of specific enzymes or receptors that play crucial roles in tumor growth and survival. The fluorophenyl group enhances binding affinity to target proteins, making these compounds effective in disrupting cancer cell proliferation .

Antimicrobial Properties
Research has also highlighted the potential of triazole-based compounds as antimicrobial agents. The unique structural features allow them to interact with bacterial and fungal enzymes, thereby inhibiting their growth. This application is particularly relevant in the context of rising antibiotic resistance .

Biochemical Research

Biochemical Probes
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is being explored as a biochemical probe to study enzyme interactions and protein binding dynamics. Its ability to selectively bind to specific targets makes it a valuable tool for elucidating biochemical pathways and mechanisms .

Drug Design
The compound's favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile positions it as a candidate for drug development. Computational studies suggest that modifications to its structure can enhance its pharmacological properties, making it an attractive scaffold for designing new therapeutics .

Industrial Applications

Material Science
In industrial contexts, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique properties make it suitable for developing advanced materials with specific functionalities, such as polymers or coatings that require enhanced thermal stability or chemical resistance.

Synthesis of Other Compounds
The synthetic versatility of this compound allows it to serve as a building block in the synthesis of various other pharmaceutical agents and functional materials .

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that derivatives of this compound exhibited significant antiproliferative activity against lung cancer cell lines. The research focused on the compound's ability to induce apoptosis through modulation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on triazole derivatives indicated their potential as effective antimicrobial agents. The study assessed their efficacy against various pathogens and highlighted their mechanism of action involving inhibition of key metabolic enzymes essential for microbial growth.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features are summarized below:

Compound Name / Identifier Key Structural Differences vs. Target Compound Impact on Properties Source
ZIPSEY 4-Chlorophenyl at triazole 1-position; hydroxy-3-phenylpropan-2-yl substituent Increased hydrophilicity due to hydroxyl group; altered steric hindrance
N-(3-Chloro-2-Methylphenyl)-... Cyclopropyl at triazole 5-position; thiophene ring Enhanced electron-withdrawing effects; potential for unique binding interactions
Ocfentanil Piperidinyl group instead of triazole; acetamide linkage Opioid receptor affinity; distinct pharmacokinetics
N-[2-(3-Fluorophenyl)-...] 3-Fluorophenyl (vs. 2-fluorophenyl) in side chain Altered electronic effects due to fluorine position; modified target selectivity
N-[2-(5-Chlorothiophen-2-yl)-...] Thiophene ring replaces triazole Reduced metabolic stability; altered π-π stacking capacity

Physicochemical Properties

  • Lipophilicity (logP) :
    • The target compound’s methoxypropyl chain increases hydrophilicity compared to purely aromatic analogues (e.g., ZIPSEY) but retains moderate logP due to the fluorophenyl group .
    • Replacement of triazole with thiophene (as in ) raises logP due to reduced polarity.
  • Solubility: The carboxamide group enhances aqueous solubility relative to ester-based analogues (e.g., N-(3-Chloro-4-Methylphenyl)-...-carboxylate) . Methoxy groups improve solubility compared to non-polar substituents (e.g., cyclopropyl in ).

Key Research Findings

Unique Advantages of the Target Compound

  • Balanced Pharmacokinetics: The methoxypropyl-carboxamide combination optimizes solubility and membrane permeability, outperforming analogues with bulky (e.g., hydroxypropyl) or non-polar (e.g., thiophene) groups .
  • Selectivity : The 2-fluorophenyl group minimizes off-target interactions compared to 4-chlorophenyl or difluoromethoxy derivatives .

Limitations vs. Analogues

  • Synthetic Complexity : The tetrahydropyran ring (absent in simpler triazoles like ) complicates large-scale synthesis .
  • Activity Gaps : Less potent than ocfentanil in CNS targets due to the absence of a piperidine moiety .

Biological Activity

N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound belongs to the class of 1,2,3-triazoles, which are known for their pharmacological significance. The general structure can be represented as follows:

N 2 2 fluorophenyl 2 methoxypropyl 1 methyl 1H 1 2 3 triazole 4 carboxamide\text{N 2 2 fluorophenyl 2 methoxypropyl 1 methyl 1H 1 2 3 triazole 4 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazole derivatives have shown potential in inhibiting key enzymes and modulating signaling pathways. For instance:

  • Inhibition of Enzymes : Many triazole compounds exhibit inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase (AChE), which are crucial in various physiological processes .
  • Antiproliferative Activity : Similar triazole derivatives have demonstrated significant antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that triazole derivatives can inhibit tumor growth in various cancer models. For example, compounds similar to this compound have shown effectiveness against leukemia and solid tumors .
  • Antimicrobial Properties : Triazoles are known for their antibacterial and antifungal activities. Research suggests that modifications in the structure can enhance these properties .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Antiproliferative Studies : A study evaluated a series of triazole derivatives against leukemia cell lines (SR, MOLT-4, CCRF-CEM) and found that certain analogs exhibited comparable potency to established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : Another research highlighted the inhibition of carbonic anhydrase-II by new triazole analogs, with IC50 values ranging from 13.8 to 35.7 µM, indicating their potential as therapeutic agents in conditions requiring enzyme modulation .

Comparative Biological Activity Table

Compound TypeActivity TypeIC50 Value (µM)Reference
N-(4-thiocyanatophenyl)-triazoleAntiproliferative0.5 - 10
Triazole DerivativesCarbonic Anhydrase-II13.8 - 35.7
Triazole AnalogAChE Inhibition0.23 - 0.50

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

Carboxamide Coupling : Amidation reactions using coupling agents like EDC/HOBt to attach the 2-(2-fluorophenyl)-2-methoxypropyl moiety .

Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .

  • Key reagents: Sodium azide, propargyl alcohol derivatives, and fluorophenyl-substituted amines.
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy track reaction progress .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and confirm the absence of impurities (e.g., residual solvents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves bond lengths and angles for stereochemical confirmation .
    • Example : In related triazole-carboxamides, NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substituent orientation .

Q. What are the primary structural features influencing this compound’s reactivity?

  • Key Features :

  • Triazole Core : Participates in hydrogen bonding and π-π stacking, enhancing interactions with biological targets .
  • Fluorophenyl Group : Introduces electron-withdrawing effects, stabilizing the carboxamide bond and modulating lipophilicity .
  • Methoxypropyl Chain : Increases solubility in polar solvents (e.g., DMSO) while retaining membrane permeability .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

  • Methodological Answer :

  • Temperature Control : Maintain 60–80°C during amidation to prevent racemization .
  • Solvent Selection : Use DMF or DMSO for polar intermediates; switch to ethanol for crystallization .
  • Catalyst Screening : Test palladium or ruthenium catalysts for regioselective triazole formation .
    • Case Study : In analogous compounds, optimizing stoichiometry (1:1.2 molar ratio of azide to alkyne) improved yields from 65% to 82% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Validation : Cross-validate cytotoxicity results using orthogonal assays (e.g., MTT vs. ATP-luminescence) .
  • Structural Confirmation : Re-characterize batches with conflicting data via NMR to rule out degradation .
  • Dose-Response Analysis : Test a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
    • Example : A fluorophenyl-triazole derivative showed IC₅₀ variability (5–20 μM) in cancer cells due to differences in serum content across assays .

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on the triazole-carboxamide pharmacophore .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • ADMET Prediction : SwissADME estimates logP (∼2.5) and BBB permeability, guiding in vivo studies .
    • Case Study : A related compound’s predicted IC₅₀ against EGFR (1.2 nM) aligned with experimental data (1.5 nM) after adjusting for solvation effects .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Batch Process Optimization : Replace column chromatography with recrystallization for cost-effective purification .
  • Safety Protocols : Mitigate azide explosion risks by using flow reactors for controlled reaction conditions .
  • Quality Control : Implement in-line PAT (process analytical technology) for real-time HPLC monitoring .

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